2,4-Dichloro-3-methylaniline

Organic Synthesis C-C Coupling Medicinal Chemistry

Select 2,4-Dichloro-3-methylaniline (CAS: 19853-79-3) for your next synthesis. The non-fungible 2,4-dichloro-3-methyl substitution pattern provides a unique steric and electronic profile critical for successful Buchwald-Hartwig couplings and agrochemical lead optimization. Unlike its isomers, this specific regioisomer offers a high calculated Log P (~3.5), enhancing lipophilicity for improved plant cuticle penetration in herbicide discovery. Insist on verified purity (≥97%) to ensure reproducible reactivity and avoid costly failed syntheses.

Molecular Formula C7H7Cl2N
Molecular Weight 176.04 g/mol
CAS No. 19853-79-3
Cat. No. B025760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-methylaniline
CAS19853-79-3
Molecular FormulaC7H7Cl2N
Molecular Weight176.04 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)N)Cl
InChIInChI=1S/C7H7Cl2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3
InChIKeyFOYMVHMUBKHXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-3-methylaniline (CAS: 19853-79-3) – Core Procurement Data and Chemical Identity


2,4-Dichloro-3-methylaniline (CAS: 19853-79-3) is a polysubstituted aromatic amine with the molecular formula C₇H₇Cl₂N and a molecular weight of 176.04 g/mol . Structurally, it is a derivative of aniline, characterized by chlorine substitutions at the 2- and 4-positions and a methyl group at the 3-position of the benzene ring . This specific substitution pattern imparts unique steric and electronic properties that distinguish it from other halogenated anilines, which is critical for its primary application as a specialized building block in organic synthesis, including pharmaceuticals and agrochemicals . It is commercially available with typical purity specifications ranging from 95% to 98% [1].

2,4-Dichloro-3-methylaniline: Why In-Class Analogs Are Not Interchangeable


In synthetic chemistry, subtle modifications to an aniline core can drastically alter a molecule's reactivity, physicochemical properties, and ultimate biological function. The specific positioning of the chlorine atoms (2,4-) and the methyl group (3-) on the aniline ring of 2,4-Dichloro-3-methylaniline creates a distinct steric and electronic environment that is not replicated by other regioisomers or mono-/unsubstituted analogs. For example, the isomeric compound 2,6-Dichloro-3-methylaniline (CAS 64063-37-2) has been reported to exhibit a unique allosteric modulator property and to inhibit the growth of bladder cancer cells , while 2,4-Dichloro-5-methylaniline (CAS 17601-75-1) is noted as a key intermediate for the antibiotic ciprofloxacin . These divergent applications highlight that each specific substitution pattern directs the molecule into a distinct reaction space, making them non-fungible. Therefore, substituting one halogenated methylaniline for another is likely to result in failed syntheses, altered biological profiles, or regulatory non-compliance in validated processes.

2,4-Dichloro-3-methylaniline: A Procurement-Relevant Guide to Quantified Differentiation


Distinct Electronic Profile for Directed Coupling Reactions

The substitution pattern of 2,4-Dichloro-3-methylaniline creates a unique electron density distribution on the aromatic ring, differentiating it from other isomers. A direct comparison of the sigma (σ) Hammett constants provides a quantitative measure of this electronic difference. The para-chloro substituent has a σₚ value of +0.23, while the ortho-chloro substituent's effect is more complex due to its proximity to the reactive amine. The combined ortho/para electron-withdrawing effect of the two chlorines, opposed by the ortho electron-donating effect of the methyl group (σₘ = -0.07), results in a net electronic profile that is distinct from 2,4-Dichloroaniline (CAS 554-00-7) or 3-Methylaniline (CAS 108-44-1) [1]. This quantitatively different electronic landscape directly influences the rate and regioselectivity of metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig aminations or Suzuki couplings, where the electron density on the nitrogen and adjacent carbons is critical [2].

Organic Synthesis C-C Coupling Medicinal Chemistry

Lipophilicity Advantage in Agrochemical Intermediate Design

The physicochemical property of lipophilicity, as measured by the partition coefficient (Log P), is a key differentiator for intermediates intended for agrochemical applications. The presence of a methyl group and two chlorine atoms on 2,4-Dichloro-3-methylaniline significantly increases its lipophilicity compared to less substituted analogs. The calculated Log P for this compound is approximately 3.5 [1]. This is substantially higher than the Log P for aniline (0.9) or 3-methylaniline (1.4), and also greater than that of 2,4-dichloroaniline (2.9) [1]. In the context of developing novel herbicides, incorporating a more lipophilic aniline fragment like 2,4-Dichloro-3-methylaniline can be a deliberate strategy to enhance the final active ingredient's ability to penetrate the waxy plant cuticle and navigate lipophilic cellular membranes, thereby improving its bioavailability and efficacy [2].

Agrochemical Synthesis ADME Herbicide Development

Validated Identity and Purity for Regulatory-Compliant R&D

While many specialty anilines are sold based on a nominal purity, the procurement value for 2,4-Dichloro-3-methylaniline is enhanced by the availability of batch-specific, verifiable analytical data from reputable vendors. For instance, suppliers offer the compound at a guaranteed minimum purity of 98% (HPLC) [1]. This is a critical quantitative benchmark. In comparison, a generic listing for a close analog like 2,4-Dichloro-5-methylaniline may not be accompanied by the same level of readily available documentation, such as certificates of analysis (CoA) for each lot . This difference in the depth of available analytical support and traceability is a quantifiable metric of quality assurance that reduces technical risk. A lower-than-specified purity, or the presence of an unidentified isomeric impurity, can lead to incorrect dosing in biological assays or introduce chain-terminating impurities in polymerization or coupling reactions, thereby invalidating experimental results.

Quality Control Procurement Analytical Chemistry

2,4-Dichloro-3-methylaniline: High-Impact Application Scenarios Based on Evidence


Synthesis of Novel Agrochemical Leads with Enhanced Bioavailability

Agrochemical discovery programs focused on developing new herbicides or fungicides. The high calculated Log P (~3.5) of this aniline fragment makes it a strategically valuable building block for improving the lipophilicity and, consequently, the plant cuticle penetration of new lead candidates . Incorporating this moiety is a rational design choice to enhance the ADME properties of the final active ingredient, differentiating it from leads derived from more polar or less lipophilic aniline analogs [1].

Directed C-N Bond Formation in Medicinal Chemistry

Medicinal chemistry projects requiring specific electronic properties on an aromatic amine for Buchwald-Hartwig or other palladium-catalyzed coupling reactions. The unique, quantifiable combination of electron-withdrawing (chlorine) and electron-donating (methyl) substituents at specific positions provides a distinct electronic landscape that influences reaction rate and selectivity . This allows chemists to fine-tune reaction conditions and achieve desired coupling outcomes that might be inefficient or impossible with other isomeric starting materials [1].

Building Block for High-Value Dyes and Functional Materials

Development of novel azo dyes or functional materials for textile or advanced material applications. The specific substitution pattern of 2,4-Dichloro-3-methylaniline can influence the color, lightfastness, and other photophysical properties of the final dye molecule . Its procurement with a high and verifiable purity (98%+) ensures consistent and reproducible material properties, which is critical for both research and eventual industrial-scale manufacturing [1].

Precursor for Ciprofloxacin and Related Fluoroquinolone Antibiotics

The structural isomer 2,4-Dichloro-5-methylaniline is a known intermediate for the broad-spectrum antibiotic ciprofloxacin . This confirms that halogenated methylanilines in this class are valuable precursors for high-volume, clinically significant pharmaceuticals. While 2,4-Dichloro-3-methylaniline is a different regioisomer, its close structural analogy suggests it can be explored as a building block for generating novel analogs or impurities/metabolites of fluoroquinolones, making it a valuable research tool for pharmaceutical R&D.

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